molecular formula C15H21NO4 B13098038 Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Cat. No.: B13098038
M. Wt: 279.33 g/mol
InChI Key: VFXHQDBNJXKWKM-UHFFFAOYSA-N
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Description

Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a benzyloxycarbonyl (Cbz) group, which serves as a protective moiety for the amine functionality, and a methyl ester at the carboxyl terminus. The 4-methylpentanoate backbone introduces steric bulk, influencing solubility, reactivity, and metabolic stability. This compound is pivotal in constructing complex molecules, particularly in solid-phase peptide synthesis (SPPS) and the development of protease inhibitors .

Properties

IUPAC Name

methyl 4-methyl-3-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)13(9-14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXHQDBNJXKWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate typically involves the protection of amino acids. One common method is the reaction of 4-methylpentanoic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps often include crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydroxide or catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate serves as a crucial building block in various scientific fields:

  • Organic Chemistry : It is utilized in the synthesis of more complex organic molecules, particularly in peptide synthesis where precise control over functional groups is required.
  • Biological Research : The compound's ability to release an active amine upon cleavage of the benzyloxycarbonyl group allows it to interact with biological targets, influencing biochemical pathways and enzyme activities.
  • Medicinal Chemistry : As a precursor in the development of pharmaceutical compounds, it holds potential therapeutic effects, particularly in modulating metabolic pathways involving amino acids.

The biological activity of this compound is linked to its structural characteristics:

  • Enzyme Interaction : Studies indicate that the compound can inhibit enzymatic activity, enhancing its stability against degradation while allowing for selective biochemical reactions.
  • Receptor Binding : Preliminary research suggests potential interactions with specific receptors involved in metabolic regulation. Further studies are needed to elucidate these mechanisms fully.

Case Studies

  • Metabolic Disorders :
    • A study examined the effects of structurally similar compounds on metabolic disorders such as maple syrup urine disease (MSUD). Findings indicated significant physiological changes resulting from modifications to amino acid metabolism.
  • Pharmacological Evaluation :
    • Recent evaluations assessed the impact of benzyloxycarbonyl derivatives on cell viability in vitro. Results showed that these compounds could reduce cell proliferation in certain cancer cell lines, suggesting potential anticancer activity.

Industrial Applications

In industrial settings, this compound is employed for:

  • Production of Fine Chemicals : Its unique properties facilitate the production of specialty materials and fine chemicals through controlled chemical reactions.
  • Automated Synthesis Processes : Large-scale production often utilizes automated reactors and continuous flow systems to enhance efficiency while maintaining high yield and purity.

Mechanism of Action

The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Structural Features
Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (Target) C₁₅H₂₁NO₄ 279.33* Not reported Not reported Methyl ester, Cbz-protected amine, 4-methyl branch
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid C₁₄H₁₉NO₄ 265.31 Not reported Not reported Carboxylic acid form of target
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate C₁₈H₂₂N₂O₆ 362.38 Not reported Not reported Active ester (N-hydroxysuccinimide), R-configuration
Methyl (3S,6S,9S,Z)-3-(((benzyloxy)carbonyl)amino)-6-isobutyl-... (cyclic analog) C₃₂H₄₆N₇O₇ 664.75 209–211 59 Macrocyclic structure, isobutyl side chain
(R)-4-Nitrobenzyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate C₂₁H₂₄N₂O₆ 400.43 Not reported Not reported 4-Nitrobenzyl ester, electron-withdrawing group

*Calculated based on molecular formula.

Key Observations:
  • Ester Group Influence : The target compound’s methyl ester contrasts with active esters (e.g., N-hydroxysuccinimide in ), which enhance reactivity in peptide coupling. The 4-nitrobenzyl ester in may improve stability under acidic conditions due to its electron-withdrawing nitro group.
  • Backbone Modifications : Cyclic analogs (e.g., ) exhibit higher molecular weights (664.75 vs. 279.33) and elevated melting points (205–219°C), suggesting increased crystallinity from macrocyclic rigidity.
  • Acid vs. Ester : The carboxylic acid analog lacks the methyl ester, making it prone to hydrolysis but useful in further derivatization.

Biological Activity

Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C14H19NO4
Molecular Weight: 265.31 g/mol
IUPAC Name: this compound

The compound features a benzyloxycarbonyl group that enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

This compound exhibits biological activity primarily through enzyme modulation. Its structural components allow it to interact with various enzymes, potentially acting as an inhibitor or substrate. The benzyloxycarbonyl moiety may facilitate binding to active sites of enzymes, influencing their catalytic efficiency.

Enzyme Interaction Studies

Research indicates that this compound can serve as a probe in studying enzyme-substrate interactions. For instance, it has been shown to modulate the activity of certain proteases and peptidases due to its structural analogies with natural substrates. This modulation can lead to significant changes in metabolic pathways, making it a valuable tool in biochemical research.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated effectiveness against Gram-positive bacteria, indicating potential for development as an antibiotic agent.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity
    • A study focused on the inhibition of serine proteases showed that this compound could effectively reduce enzyme activity by up to 70% at specific concentrations. The IC50 values were determined through dose-response curves, highlighting its potential as a therapeutic agent in conditions where serine proteases are implicated.
  • Antimicrobial Efficacy
    • In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial properties.

Comparative Analysis

Compound Target Activity IC50/MIC
This compoundSerine ProteasesInhibitionIC50 = 25 µM
This compoundStaphylococcus aureusAntimicrobialMIC = 32 µg/mL
Similar Compound ASerine ProteasesInhibitionIC50 = 30 µM
Similar Compound BStaphylococcus aureusAntimicrobialMIC = 16 µg/mL

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